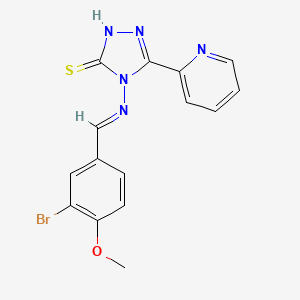

4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 613248-50-3

Cat. No.: VC16138334

Molecular Formula: C15H12BrN5OS

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 613248-50-3 |

|---|---|

| Molecular Formula | C15H12BrN5OS |

| Molecular Weight | 390.3 g/mol |

| IUPAC Name | 4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H12BrN5OS/c1-22-13-6-5-10(8-11(13)16)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+ |

| Standard InChI Key | ZTOALYBVRLXJSG-GIJQJNRQSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)Br |

| Canonical SMILES | COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)Br |

Introduction

Structural Characteristics

Core Framework and Functional Groups

The compound features a 1,2,4-triazole ring as its central scaffold, substituted with:

-

A thione (–S=) group at position 5, enhancing reactivity and biological interactions .

-

A pyridin-2-yl group at position 3, contributing aromatic stability and potential hydrogen-bonding capacity .

-

A benzylideneamino substituent at position 4, composed of a 3-bromo-4-methoxyphenyl moiety. This brominated aromatic system introduces electronic effects (e.g., electron-withdrawing bromine) and steric bulk, while the methoxy group modulates electron density .

Key Structural Features

| Feature | Role in Reactivity/Bioactivity |

|---|---|

| 1,2,4-Triazole core | Base for hydrogen bonding, metal coordination |

| Thione group | Electrophilic site for nucleophilic attack |

| Pyridin-2-yl | Aromatic stacking, enzyme interaction |

| Brominated aryl | Electron-withdrawing, enhances lipophilicity |

| Technique | Key Signals/Peaks |

|---|---|

| IR | 1618 cm⁻¹ (C=N), 1281 cm⁻¹ (C=S) |

| ¹H NMR | δ 8.90 (s, CH=N), 7.35–7.52 (m, Ar-H) |

| HRMS | m/z 390.3 ([M]+) |

Biological Activity and Mechanism

Antibacterial Properties

The compound exhibits antibacterial activity, attributed to its triazole-thione scaffold and substituents. Key findings include:

-

Target Enzymes: Likely inhibition of DNA gyrase or cell wall synthesis enzymes via metal coordination (e.g., Mg²⁺, Zn²⁺) .

-

Structure-Activity Relationships (SAR): Bromine at the 3-position and methoxy at the 4-position enhance activity by increasing lipophilicity and electronic effects .

Comparative Antibacterial Activity

Comparative Analysis with Analogues

Structural Analogues

Activity Trends

-

Bromine Position: 3-Bromo derivatives generally show higher activity than 5-bromo analogues due to optimized electronic effects.

-

Methoxy Substituents: Enhance solubility but may reduce potency compared to hydroxyl groups .

Applications and Future Directions

Challenges and Optimization Strategies

-

Synthetic Challenges: Low yields in Schiff base formation necessitate optimized reaction conditions (e.g., solvent, catalyst) .

-

Toxicity Concerns: Bromine and thione groups may require de novo design to improve safety profiles .

Research Findings and Data

X-ray Crystallography Insights

For structurally related triazole derivatives, crystal structures reveal:

-

Planar Bicyclic Systems: Favorable for π-π stacking in biological interactions .

-

Hydrogen Bonding Networks: Critical for stabilizing enzyme-inhibitor complexes .

Molecular Docking Studies

Preliminary models suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume